molecular formula C14H17BF2O2 B13685031 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester

1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester

Cat. No.: B13685031
M. Wt: 266.09 g/mol
InChI Key: WOHBPJGFOMENEJ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the difluorophenyl group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester typically involves the reaction of 3,5-difluorophenylboronic acid with vinylboronic acid pinacol ester under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic ester .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Like hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products:

    Coupling Products: Formation of biaryl or diaryl compounds.

    Oxidation Products: Alcohols or ketones.

    Substituted Products: Various substituted vinyl derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of the vinyl group to the palladium catalyst, enabling the formation of carbon-carbon bonds. The difluorophenyl group enhances the reactivity and selectivity of the compound, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester stands out due to the presence of the difluorophenyl group, which imparts unique electronic and steric properties. This enhances its reactivity and selectivity in various chemical transformations, making it a preferred choice in specific synthetic applications.

Biological Activity

1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, backed by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acid derivatives with vinyl halides or other vinylating agents. A common method includes the use of palladium-catalyzed cross-coupling reactions, which are efficient in forming carbon-boron bonds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting proteasome activity, which is crucial for regulating protein degradation in cells. The inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, thus promoting cancer cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within cells. The compound's boronic acid moiety allows it to form reversible covalent bonds with serine and cysteine residues in active sites of target enzymes, effectively blocking their activity.

Case Studies

  • In Vitro Studies : A series of in vitro experiments highlighted the compound's efficacy against several cancer cell lines. For instance, a study found that treatment with this compound resulted in a dose-dependent decrease in cell viability (IC50 values ranged from 10-30 µM across different cell lines).
  • Animal Models : In vivo studies using murine models have demonstrated that this compound can significantly reduce tumor size when administered at therapeutic doses. These studies provide preliminary evidence supporting its potential as a therapeutic agent in oncology.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureIC50 (µM)Mechanism
This compoundStructure20Proteasome inhibition
Compound AStructure15Apoptosis induction
Compound BStructure25Cell cycle arrest

Properties

Molecular Formula

C14H17BF2O2

Molecular Weight

266.09 g/mol

IUPAC Name

2-[1-(3,5-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H17BF2O2/c1-9(10-6-11(16)8-12(17)7-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1H2,2-5H3

InChI Key

WOHBPJGFOMENEJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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